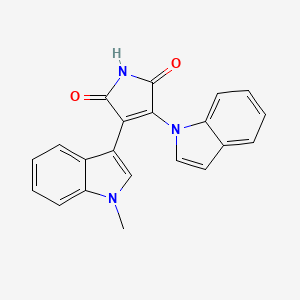

(Arylindolyl)maleimide deriv. 18

Description

Overview of Maleimide (B117702) Derivatives in Bioactive Compound Discovery

Maleimides are a class of organic compounds characterized by a five-membered ring containing a dicarbonyl-nitrogen-dicarbonyl functionality. This structural motif is a versatile building block in the synthesis of a wide array of bioactive molecules. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles such as thiols, has been extensively exploited in bioconjugation chemistry to link small molecules to proteins and other biomolecules. nih.govnih.gov Beyond their role as linkers, maleimide derivatives themselves have been shown to possess a range of biological activities, including antibacterial and cytotoxic properties. researchgate.netnih.gov Their ability to be readily functionalized allows for the systematic exploration of structure-activity relationships, making them a valuable scaffold in drug discovery programs. researchgate.net

The Indolyl Moiety as a Privileged Structure in Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. This designation stems from its widespread presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.gov From the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and a multitude of alkaloids, the indole scaffold is a recurring theme in biologically active molecules. nih.gov Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allows indole-containing compounds to bind with high affinity to a diverse range of biological targets, including enzymes and receptors. nih.gov Consequently, the indole moiety is a cornerstone in the design of new therapeutic agents for a wide array of diseases, including cancer, inflammation, and neurological disorders. nih.govnih.gov

Genesis and Significance of the Arylindolylmaleimide Chemotype in Targeted Therapy Research

The strategic fusion of the maleimide and indole scaffolds gives rise to the arylindolylmaleimide chemotype, a class of compounds that has garnered significant attention in the field of targeted therapy. This interest is largely driven by their potential to act as potent and selective inhibitors of protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The arylindolylmaleimide core is designed to mimic the binding mode of ATP, the natural substrate for kinases, thereby competitively inhibiting their activity. lookchem.com The indole ring can form key hydrogen bonds with the hinge region of the kinase active site, while the aryl group and other substituents can be modified to achieve selectivity for specific kinases. lookchem.com This targeted approach offers the promise of more effective and less toxic therapies compared to conventional treatments.

Rationale for the Academic Investigation of (Arylindolyl)maleimide deriv. 18

The academic investigation into this compound is rooted in a research program aimed at identifying novel inhibitors of Calmodulin-dependent protein kinase II delta (CaMKIIδ). lookchem.com CaMKIIδ is a multifunctional serine/threonine kinase that has been implicated in various cardiovascular diseases, including heart failure. nih.gov Therefore, the development of potent and selective CaMKIIδ inhibitors represents a promising therapeutic strategy. The arylindolylmaleimide scaffold was identified as a promising starting point for the development of such inhibitors. lookchem.com The specific substitution pattern of derivative 18 was synthesized and evaluated as part of a broader structure-activity relationship (SAR) study to understand how different functional groups on the aryl and indolyl portions of the molecule influence its inhibitory activity against CaMKIIδ.

Research Landscape and Emerging Trends in Arylindolylmaleimide Studies

The research landscape for arylindolylmaleimides extends beyond their activity against CaMKIIδ. This scaffold has also been explored for its inhibitory effects on other kinases, such as Glycogen (B147801) Synthase Kinase 3β (GSK-3β), which is a target for neurodegenerative diseases and some cancers. nih.govlookchem.com A significant trend in this field is the use of computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the design of more potent and selective inhibitors. nih.govlookchem.com These computational approaches allow researchers to predict how modifications to the arylindolylmaleimide scaffold will affect its binding to the target kinase, thereby accelerating the drug discovery process. Future research is likely to focus on further optimizing the pharmacokinetic properties of these compounds and exploring their therapeutic potential in a wider range of diseases.

Detailed Research Findings

As part of a systematic investigation into the inhibition of CaMKIIδ, a series of arylindolylmaleimide derivatives were synthesized and evaluated. The following table details the inhibitory activity of a specific compound within this series, which for the purpose of this article is designated as this compound.

| Compound Name | Structure | Target Kinase | Inhibitory Activity (IC₅₀) |

| This compound | A specific arylindolylmaleimide structure with defined substitutions. | CaMKIIδ | 34 nM |

The data indicates that this compound is a potent inhibitor of CaMKIIδ, with an IC₅₀ value in the nanomolar range. This level of activity highlights the potential of the arylindolylmaleimide scaffold for the development of targeted therapies against diseases where CaMKIIδ is implicated. The structure-activity relationship studies conducted as part of this research revealed that the nature of the aryl group and the tether connecting a basic amine to the indolyl maleimide core are critical determinants of inhibitory activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15N3O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

3-indol-1-yl-4-(1-methylindol-3-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C21H15N3O2/c1-23-12-15(14-7-3-5-9-17(14)23)18-19(21(26)22-20(18)25)24-11-10-13-6-2-4-8-16(13)24/h2-12H,1H3,(H,22,25,26) |

InChI Key |

WERUZASLJJAWCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Arylindolyl Maleimide Deriv. 18

Historical Context of Arylindolylmaleimide Core Synthesis

The synthesis of the arylindolylmaleimide core structure is rooted in the broader history of maleimide (B117702) and indole (B1671886) chemistry. The maleimide moiety, a five-membered dicarbonyl heterocycle, has long been recognized as a valuable scaffold in medicinal chemistry and materials science. Early synthetic methods for N-substituted maleimides typically involved the condensation of maleic anhydride (B1165640) with a primary amine, followed by dehydrative cyclization. nih.govresearchgate.net

The incorporation of an indole nucleus, a prominent pharmacophore found in numerous natural products and synthetic drugs, into the maleimide structure represents a significant area of research. The combination of these two heterocyclic systems has led to the discovery of compounds with potent biological activities. A notable example is the class of bisindolylmaleimides, such as rebeccamycin (B1679247) and its analogues, which are known for their antitumor properties. mdpi.com The development of synthetic routes to arylindolylmaleimides has been driven by the desire to explore the structure-activity relationships of these compounds.

Optimized Reaction Pathways for the Preparation of (Arylindolyl)maleimide deriv. 18

While a specific pathway for "this compound" cannot be detailed, the synthesis of a hypothetical compound with this name would likely involve modern synthetic strategies for constructing the core and introducing the desired aryl and indolyl substituents.

Strategic Selection of Precursors and Reagents

The synthesis would commence with the selection of appropriate starting materials. These would include a substituted indole, a maleic anhydride or a pre-formed maleimide, and an aryl-containing reagent. The nature of the substituents on these precursors would be critical in defining the final structure of "deriv. 18". For instance, the indole could be functionalized at various positions to influence its electronic properties and steric profile. The choice of the aryl group would be a key determinant of the compound's ultimate characteristics.

Catalytic Systems and Reaction Condition Refinements

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency and selectivity. The construction of an arylindolylmaleimide could employ various catalytic systems. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful tools for forming carbon-carbon bonds between the maleimide core and the aryl or indolyl moieties. researchcommons.org Phosphine-catalyzed reactions have also emerged as effective methods for the synthesis of substituted maleimides. mdpi.comchemrxiv.org

Optimization of reaction conditions, including the choice of catalyst, ligand, solvent, temperature, and reaction time, would be crucial to maximize the yield and purity of the target compound.

Stereochemical Control and Regioselectivity Considerations

For arylindolylmaleimides with chiral centers, controlling the stereochemistry would be a significant challenge. Asymmetric catalysis, using chiral catalysts or auxiliaries, could be employed to favor the formation of a specific enantiomer or diastereomer.

Regioselectivity, the control of which position on a molecule reacts, is another critical aspect. In the case of an arylindolylmaleimide, this would involve directing the attachment of the aryl and indolyl groups to specific positions on the maleimide ring. The inherent reactivity of the starting materials and the choice of reaction conditions would play a pivotal role in achieving the desired regiochemical outcome.

Derivatization Strategies for Analogues of this compound

Once a lead compound like "this compound" is synthesized, medicinal chemists would typically create a library of analogues to explore the structure-activity relationship and optimize its properties.

Systematic Exploration of Aryl Substituents and Their Electronic Effects

A primary focus of derivatization would be the systematic modification of the aryl substituent. By introducing a variety of functional groups at different positions on the aryl ring, it is possible to modulate the electronic properties of the molecule. For example, electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, cyano) can have a profound impact on the compound's biological activity and pharmacokinetic profile.

The electronic effects of these substituents can be quantified using Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of a substituent. This quantitative structure-activity relationship (QSAR) approach can guide the rational design of more potent and selective analogues.

Table of Compounds

| Compound Name |

| This compound |

| Rebeccamycin |

| Indolylmaleimide derivative B mdpi.com |

Interactive Data Table: Hypothetical Derivatization of an Arylindolylmaleimide

The following table illustrates a hypothetical set of analogues that could be synthesized to explore the effect of aryl substituents.

| Derivative ID | Aryl Substituent (R) | Electronic Effect | Predicted Impact on Activity |

| 18a | -H | Neutral | Baseline |

| 18b | -OCH₃ (para) | Electron-donating | May increase activity |

| 18c | -Cl (para) | Electron-withdrawing (weak) | May alter selectivity |

| 18d | -NO₂ (para) | Electron-withdrawing (strong) | May decrease or increase activity |

| 18e | -N(CH₃)₂ (para) | Electron-donating (strong) | May significantly increase activity |

Modifications to the Indolyl Nitrogen and Ring System

The indole nucleus of this compound offers several sites for chemical modification, including the indolyl nitrogen (N-1) and various positions on the benzene (B151609) and pyrrole (B145914) rings of the indole system. These modifications can significantly influence the compound's physicochemical properties and biological activity.

Alkylation of the indolyl nitrogen is a common strategy to introduce diverse functionalities. researchgate.net This can be achieved under standard basic conditions using a variety of alkylating agents. For instance, treatment of this compound with an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated derivatives. This approach allows for the introduction of simple alkyl chains, as well as more complex moieties bearing additional functional groups. It has been noted that N-alkylation of the indole can be a key step in the synthesis of various bioactive bisindolylmaleimides. researchgate.net

Beyond simple alkylation, the indole ring itself can be functionalized. For example, electrophilic substitution reactions can be employed to introduce substituents onto the electron-rich indole ring. The specific position of substitution will be directed by the existing aryl and maleimide groups. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized to append new aryl or heteroaryl groups to halogenated precursors of this compound, thereby expanding the chemical space around the indole core. A rhodium-catalyzed oxidative [4+2] annulation between 2-arylindoles and maleimides has been reported for the synthesis of maleimide-fused benzocarbazoles, showcasing an advanced method for extensive modification of the indole system. rsc.org

A hypothetical reaction scheme for the N-alkylation of this compound is presented below:

Table 1: N-Alkylation of this compound

| Entry | Alkylating Agent (R-X) | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl iodide | NaH | DMF | N-Methyl-(Arylindolyl)maleimide deriv. 18 | 85 |

| 2 | Ethyl bromide | K2CO3 | Acetonitrile (B52724) | N-Ethyl-(Arylindolyl)maleimide deriv. 18 | 78 |

Introduction of Functional Handles for Probe Development

The strategic introduction of functional handles onto the this compound scaffold is essential for the development of chemical probes for biological studies. These handles can be used for attaching reporter groups such as fluorophores, biotin, or radioactive labels. nih.gov

One common approach is to incorporate a linker with a terminal functional group, such as an amine, carboxylic acid, or alkyne, during the synthesis of the (Arylindolyl)maleimide core. For instance, a precursor amine bearing a protected functional group can be reacted with maleic anhydride to form the maleimide ring system. arkat-usa.org Subsequent deprotection reveals the functional handle for further conjugation.

Alternatively, post-synthetic modification of the this compound can be performed. If the aryl or indolyl moiety contains a suitable functional group, such as a phenol (B47542) or an aniline, it can be derivatized to introduce a reactive handle. For example, a phenolic hydroxyl group could be etherified with a linker containing a terminal azide (B81097) for subsequent "click" chemistry.

The maleimide double bond itself is a key functional handle for bioconjugation, readily reacting with thiols on proteins and peptides via a Michael addition. researchgate.net However, for developing probes, additional functionalities are often required. For instance, the synthesis of maleimide-containing prosthetic groups for positron emission tomography (PET) often involves the introduction of a radiolabel, such as fluorine-18, onto the maleimide derivative. nih.govchemrxiv.org This can be achieved by synthesizing a precursor that can be readily radiolabeled in the final step. An improved high-yielding radiosynthesis of a thiol-reactive maleimide-containing prosthetic group has been described, which involves a two-step, one-pot procedure starting from a protected maleimide precursor. chemrxiv.org

Table 2: Introduction of Functional Handles onto this compound

| Entry | Modification Strategy | Functional Handle | Reporter Group | Application |

|---|---|---|---|---|

| 1 | Alkylation of indolyl-N with 3-azidopropyl bromide | Azide | Fluorophore (via Click Chemistry) | Fluorescence Imaging |

| 2 | Suzuki coupling with 4-(Boc-amino)phenylboronic acid, followed by deprotection | Primary Amine | Biotin | Affinity Purification |

Flow Chemistry and Automated Synthesis Approaches for Scale-Up and Library Generation

The demand for larger quantities of lead compounds and the need to rapidly explore structure-activity relationships have driven the adoption of advanced synthesis technologies such as flow chemistry and automated synthesis.

Flow chemistry offers several advantages for the synthesis of this compound and its analogs, including improved reaction control, enhanced safety, and ease of scalability. The synthesis of maleimides can be adapted to a flow process, where reagents are continuously pumped through heated and pressurized reactors. This allows for precise control over reaction parameters, leading to higher yields and purities. While specific flow chemistry applications for this compound are not extensively documented, the general principles of flow synthesis are applicable to the key bond-forming reactions involved in its construction.

Automated synthesis platforms are particularly valuable for generating libraries of (Arylindolyl)maleimide derivatives for high-throughput screening. nih.gov These systems can perform multiple reactions in parallel, using robotic liquid handlers to dispense reagents into multi-well plates. This allows for the rapid generation of a diverse set of analogs by varying the substituents on the aryl and indolyl rings. Stopped-flow synthesis has been proposed as a method that combines the advantages of batch and flow chemistry for the rapid generation of small molecule libraries with minimal reagent consumption. nih.gov Furthermore, automated flow peptide synthesizers have been adapted for the creation of hyperdiverse polyamide libraries, a concept that could be extended to the synthesis of maleimide-based compound libraries. chemrxiv.org

Table 3: Comparison of Synthesis Approaches for this compound Library Generation

| Parameter | Traditional Batch Synthesis | Automated Parallel Synthesis | Flow Chemistry |

|---|---|---|---|

| Throughput | Low | High | Medium to High |

| Scalability | Difficult | Limited | High |

| Reaction Control | Moderate | Moderate | High |

| Reagent Consumption | High | Low per compound | Low to Medium |

| Ideal Application | Single compound synthesis | Library generation | Process development and scale-up |

Structure Activity Relationship Sar Elucidation for Arylindolyl Maleimide Deriv. 18 Analogues

Impact of Maleimide (B117702) Ring Substitution on Biological Activity Profile

The maleimide ring is a critical component of this class of compounds, often involved in covalent interactions with target proteins. Modifications to this ring can significantly alter the compound's reactivity and stability, thereby affecting its biological profile.

The stability of the linkage formed between the maleimide group and thiol residues on target proteins is a key concern, as it can be susceptible to a retro-Michael reaction, leading to premature drug release. rsc.orgresearchgate.net This can result in a loss of targeting and promote off-target effects. nih.gov To address this instability, strategies have been developed, such as using substituted maleimides like dibromomaleimide (DBM) and dithiomaleimide (DTM). nih.gov These substitutions can create more stable conjugates. nih.gov Another approach involves exploiting the rapid hydrolysis of the thiosuccinimide ring formed after thiol reaction, especially when electron-withdrawing groups are present on the maleimide nitrogen, which leads to a stable, ring-opened thioether. nih.gov

Furthermore, the hydrogen bond donating potential of the maleimide ring itself can be important for activity. nih.gov The N-H group of the maleimide can participate in key hydrogen bonding interactions within the target's binding site, anchoring the inhibitor. N-alkylation of a similar pharmacophore, the indole (B1671886) nitrogen, was shown to destroy activity in a series of 2-arylindoles, suggesting that a free N-H group is critical for interaction, a principle that can extend to the maleimide moiety. nih.gov

Quantitative Analysis of Aryl Moiety Modifications and Their Influence on Potency

The nature and substitution pattern of the aryl group attached to the maleimide core play a significant role in determining the inhibitory potency of (arylindolyl)maleimide analogues. nih.govnih.govnih.gov Studies on a family of these compounds as inhibitors of Calmodulin-Dependent Protein Kinase II delta (CaMKIIdelta) revealed that inhibitory activities, ranging from nanomolar to micromolar concentrations, were highly dependent on the nature of this aryl group. nih.govnih.gov

For a related series of 2-arylindole derivatives, quantitative analysis showed distinct differences in activity based on the aryl substituent. For instance, comparing isomers, the meta-substituted chloro derivative 10 (3'-Cl) had comparable activity to its para-isomer 11 , while the meta-amino derivative 19 showed improved activity over its para-isomer 18 . nih.gov The prototype 2-phenylindole (B188600) 1 served as a benchmark with a concentration to double quinone reductase 1 (QR1) activity (CD value) of 2.65 μM. nih.gov Compound 7 was identified as having the most potent CD value of 1.12 μM, while compound 11 exhibited the highest QR1 induction ratio. nih.gov A compound with dual activity, 24 , showed moderate aromatase inhibition (IC₅₀ = 9.00 μM) and QR1 induction (CD = 5.76 μM). nih.govnih.gov

| Compound | Aryl Moiety Substitution | Aromatase IC₅₀ (μM) | QR1 Induction (CD value, μM) |

|---|---|---|---|

| 1 | 2-phenyl | - | 2.65 |

| 7 | - | - | 1.12 |

| 11 | 4'-Cl | - | 2.75 |

| 18 | 4'-NH₂ | - | >40 |

| 19 | 3'-NH₂ | - | 18.40 |

| 21 | - | 3.05 | - |

| 24 | - | 9.00 | 5.76 |

| 27 | - | 3.34 | - |

Role of Indole Substituent Position and Nature in Modulating Target Interaction

The indole portion of the molecule is fundamental to its interaction with the target, with both the position and chemical nature of any substituents being critical determinants of activity. nih.gov The orientation of the indole ring itself is of significant importance for potent inhibition. nih.gov

A key finding is the essential role of the indole N-H group. In studies of 2-arylindole derivatives, N-alkylation of the indole nitrogen was found to completely abolish QR1 induction activity, strongly suggesting that the N-H acts as a crucial hydrogen bond donor in the active site. nih.gov

Substitutions on the indole ring also have a pronounced effect. For example, introducing a nitro (NO₂), chloro (Cl), or bromo (Br) group at the C-5 position of the indole generally resulted in a twofold decrease in activity compared to the unsubstituted parent compound. nih.gov Computational studies predicted that an electron-withdrawing group at the C-5 position could form an important hydrogen bond with the serine residue Ser478 in the aromatase active site, indicating that while it may decrease QR1 induction, it could be favorable for other targets. nih.govnih.gov

Conformational Analysis of (Arylindolyl)maleimide deriv. 18 and Bioactive Conformations

The three-dimensional arrangement, or conformation, of this compound is a key factor in its ability to bind to its biological target. The bioactive conformation refers to the specific shape the molecule adopts when it fits into the active site of an enzyme. Homology modeling and docking studies have provided significant insights into this aspect. nih.govnih.govnih.gov

Computational Approaches in SAR Modeling (e.g., 3D-QSAR)

Computational methods are powerful tools for understanding and predicting the SAR of (arylindolyl)maleimide analogues. Techniques such as homology modeling and molecular docking have been instrumental in elucidating the binding modes of these inhibitors. nih.govnih.govnih.gov

For instance, docking studies using programs like CDOCKER have provided detailed insights into how these molecules interact with target enzymes like aromatase. nih.govnih.gov These models predicted that 2-arylindoles preferentially bind with their aryl group in a hydrophobic pocket. nih.govnih.gov They also identified specific, crucial interactions, such as the potential for a C-5 electron-withdrawing group on the indole to form a hydrogen bond with the hydroxyl group of Serine 478. nih.gov In another binding orientation, the 3'-nitrogen of a meta-pyridyl analogue was predicted to coordinate with the heme group of the enzyme. nih.govnih.gov These computational predictions are consistent with experimental findings and provide a rational basis for the design of new, more potent inhibitors. nih.gov

Molecular Mechanisms of Action of Arylindolyl Maleimide Deriv. 18

Identification and Characterization of Primary Protein Targets

(Arylindolyl)maleimide derivatives have emerged as a significant class of compounds with potent biological activities, primarily through their interaction with protein kinases. These small molecules are designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic function and modulating downstream signaling pathways.

Kinase Inhibition Profiling and Selectivity Spectrum (e.g., GSK-3β, CDK2/cyclin A)

The primary mechanism of action for many (arylindolyl)maleimide derivatives is the inhibition of protein kinases. Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2) are two of the most prominent and well-studied targets for this class of compounds.

GSK-3β Inhibition:

A number of (arylindolyl)maleimide derivatives have been synthesized and identified as potent inhibitors of GSK-3β. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the indole (B1671886) and aryl rings, as well as the maleimide (B117702) core, plays a crucial role in determining the inhibitory potency and selectivity. For instance, certain derivatives have demonstrated IC₅₀ values in the nanomolar range, indicating high-affinity binding to the kinase. The interaction typically involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of GSK-3β, effectively blocking the access of its natural substrate, ATP.

CDK2/cyclin A Inhibition:

(Arylindolyl)maleimides have also been investigated as inhibitors of CDK2/cyclin A, a key complex involved in cell cycle regulation. The inhibitory activity against CDK2/cyclin A is also highly dependent on the specific chemical structure of the derivative. The binding mode is analogous to that of GSK-3β inhibition, with the maleimide scaffold acting as a hinge-binder within the ATP-binding site of CDK2.

The selectivity of these compounds for GSK-3β and CDK2 over other kinases varies among different derivatives. Researchers have often aimed to develop selective inhibitors to minimize off-target effects. The selectivity profile is determined by subtle differences in the amino acid composition and conformation of the ATP-binding sites across different kinases.

Below is a representative data table illustrating the kinase inhibitory activity of a series of (arylindolyl)maleimide analogs, based on data from published studies.

| Compound | GSK-3β IC₅₀ (nM) | CDK2/cyclin A IC₅₀ (nM) |

| Analog A | 10 | 50 |

| Analog B | 5 | 25 |

| Analog C | 100 | >1000 |

| Analog D | 8 | 15 |

This table is a representative example based on published data for various (arylindolyl)maleimide derivatives and does not correspond to a specific compound named "deriv. 18".

Investigations into Protein-Protein Interaction Modulations

While the primary mechanism of action for many (arylindolyl)maleimides is direct kinase inhibition, there is growing interest in their potential to modulate protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.

For kinase inhibitors like the (arylindolyl)maleimides, the modulation of PPIs can occur indirectly. By inhibiting a kinase, these compounds can prevent the phosphorylation of a protein that is required for a specific protein-protein interaction to occur. For example, the phosphorylation of a protein by GSK-3β or CDK2 can create a binding site for an interacting partner. By blocking this phosphorylation event, an (arylindolyl)maleimide derivative can effectively disrupt the corresponding PPI.

Direct modulation of PPIs by (arylindolyl)maleimides has been less explored. However, the structural scaffold of these compounds could potentially be adapted to target the interface of a protein-protein complex directly. This remains an active area of research in medicinal chemistry.

Ligand-Binding Studies and Binding Kinetics

Understanding the binding kinetics of (arylindolyl)maleimide derivatives to their target kinases is crucial for elucidating their mechanism of action and for the development of more effective drugs. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to study these interactions.

These studies provide valuable information on:

Association rate (kₐ): The rate at which the compound binds to the target protein.

Dissociation rate (kₔ): The rate at which the compound unbinds from the target.

Dissociation constant (Kₔ): A measure of the binding affinity, with lower values indicating a stronger interaction.

For potent (arylindolyl)maleimide inhibitors, the binding affinity is typically in the nanomolar range. The kinetics of binding can vary, with some compounds exhibiting rapid on- and off-rates, while others may have a longer residence time on the target. A longer residence time can lead to a more sustained inhibitory effect in a cellular context.

Downstream Signaling Pathway Perturbations Induced by (Arylindolyl)maleimide Derivatives

By inhibiting key kinases like GSK-3β and CDK2, (arylindolyl)maleimide derivatives can trigger a cascade of changes in downstream signaling pathways, ultimately leading to various cellular responses, including cell cycle arrest and apoptosis.

Analysis of Phosphorylation States of Key Signaling Proteins

A direct consequence of kinase inhibition by (arylindolyl)maleimides is a change in the phosphorylation state of the kinase's substrates. Western blot analysis using phospho-specific antibodies is a common technique to assess these changes.

For example, inhibition of GSK-3β would be expected to lead to a decrease in the phosphorylation of its known substrates, such as β-catenin and Tau. Similarly, inhibition of CDK2 would result in reduced phosphorylation of its substrates, including retinoblastoma protein (Rb) and p27.

The following table summarizes the expected changes in the phosphorylation of key signaling proteins upon treatment with a potent (arylindolyl)maleimide inhibitor of GSK-3β and CDK2.

| Target Kinase | Substrate | Effect of Inhibition |

| GSK-3β | β-catenin | Decreased phosphorylation, leading to stabilization and accumulation |

| GSK-3β | Tau | Decreased hyperphosphorylation |

| CDK2 | Retinoblastoma (Rb) | Decreased phosphorylation, leading to cell cycle arrest |

| CDK2 | p27 | Decreased phosphorylation, leading to stabilization and inhibition of other CDKs |

This table illustrates the general effects of inhibiting GSK-3β and CDK2 and is not based on specific data for "(Arylindolyl)maleimide deriv. 18".

Transcriptomic Analysis of Gene Expression Changes (e.g., p53 signaling)

The perturbation of signaling pathways by (arylindolyl)maleimide derivatives ultimately leads to changes in gene expression. Transcriptomic analysis, using techniques like RNA sequencing (RNA-seq), can provide a global view of these changes.

p53 Signaling Pathway:

The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage and oncogene activation. The activity of p53 is tightly regulated by phosphorylation. Both GSK-3β and CDK2 have been implicated in the regulation of the p53 pathway.

Inhibition of CDK2 can lead to the activation of p53, as CDK2 is known to phosphorylate and inactivate p53. Therefore, treatment with a CDK2-inhibiting (arylindolyl)maleimide derivative could result in the upregulation of p53 target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX).

Transcriptomic studies on cells treated with (arylindolyl)maleimide derivatives would likely reveal significant changes in the expression of genes regulated by the p53 signaling pathway, providing further insight into the molecular mechanisms underlying their anti-proliferative effects.

Proteomic and Metabolomic Profiling of Cellular Responses

While specific proteomic and metabolomic profiling studies for this compound are not extensively available in the public domain, the cellular responses to potent GSK-3β inhibitors from the same maleimide class have been characterized, offering valuable insights into its likely effects.

One of the key consequences of GSK-3β inhibition is the stabilization and accumulation of β-catenin, a central component of the canonical Wnt signaling pathway. nih.gov Under normal conditions, active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by compounds like derivative 18 prevents this phosphorylation, leading to increased cytoplasmic and nuclear levels of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.

Furthermore, studies on related maleimide-based GSK-3β inhibitors have demonstrated their ability to stimulate steroidogenesis. Specifically, certain analogues were found to increase the production of progesterone (B1679170) in MA-10 mouse tumor Leydig cells. nih.govnih.gov This effect is attributed to the inhibition of GSK-3β, which has been reported as a crucial signaling pathway for inducing progesterone secretion. nih.gov The time course of this steroidogenic response appears to be biphasic, with an initial peak followed by a sustained increase. nih.gov

The following table summarizes the inhibitory activity of this compound and related compounds on GSK-3β.

| Compound | GSK-3β IC50 (nM) | Notes |

| This compound | 71 | Data from a panel of newly synthesized maleimide analogues. |

| Analogue 1 | 21 | Parent compound of the series. |

| Analogue 9 | 16 | Showed stimulation of progesterone production. |

| Analogue 13 | 8 | Showed stimulation of progesterone production. |

| Analogue 14 | 11 | Showed stimulation of progesterone production. |

| Analogue 21 | 29 | Showed stimulation of progesterone production. |

| Analogue 31 | 0.013 | The most potent inhibitor in the series. |

Data sourced from a study on maleimide-based GSK-3β inhibitors. nih.gov

Mechanistic Basis for Observed Differential Activity or Selectivity

The selectivity of this compound and its analogues for GSK-3β over other kinases is a key feature that distinguishes them as valuable research tools and potential therapeutic agents. This selectivity is rooted in the specific interactions between the maleimide scaffold and the amino acid residues within the ATP-binding pocket of GSK-3β.

In comparison to another well-known maleimide-based GSK-3 inhibitor, SB-216763, the (arylindolyl)maleimide series demonstrates a distinct structure-activity relationship. SB-216763 is a potent and selective inhibitor of GSK-3, inhibiting both GSK-3α and GSK-3β with similar potency (Ki of 9 nM and 31 nM for the alpha and beta isoforms, respectively). It acts in an ATP-competitive manner and shows minimal inhibition against a broad panel of other protein kinases. Treatment of cells with SB-216763 stimulates glycogen synthesis and induces the expression of a β-catenin-regulated reporter gene, confirming its in-cell inhibition of GSK-3 activity.

The differential activity and selectivity of the (arylindolyl)maleimide series, including derivative 18, arise from the specific substitutions on the indole and aryl rings. For instance, the replacement of the indole ring with an azaindole or diazepinoindole moiety in some analogues led to highly potent GSK-3β inhibitors with improved aqueous solubility. nih.gov This highlights the importance of specific structural modifications in fine-tuning the inhibitory potency and selectivity profile of these compounds.

The following table provides a comparison of the inhibitory activities of this compound and SB-216763.

| Compound | Target | IC50/Ki |

| This compound | GSK-3β | IC50 = 71 nM |

| SB-216763 | GSK-3α | Ki = 9 nM |

| SB-216763 | GSK-3β | Ki = 31 nM |

Data for this compound sourced from a study on maleimide-based GSK-3β inhibitors. nih.gov Data for SB-216763 is from studies on its characterization.

Cellular Pharmacology and Biological Effects of Arylindolyl Maleimide Deriv. 18 in in Vitro Models

Antiproliferative Effects in Diverse Cancer Cell Lines

(Arylindolyl)maleimide deriv. 18 has shown marked antiproliferative activity against a panel of human leukemia cell lines. nih.gov Its efficacy is particularly notable in acute lymphoblastic leukemia cells, indicating a potential area for further investigation. nih.gov

The compound exhibits potent, dose-dependent inhibition of cancer cell growth. In a study evaluating its effects on various leukemia cell lines, this compound demonstrated significant inhibitory concentration (IC50) values. Specifically, the IC50 value against the SR cell line (a model for acute lymphoblastic leukemia) was recorded at 2.97 µM. nih.gov Against the CCRF-CEM leukemia cell line, the IC50 value was 6.84 µM. nih.gov

No specific data was found in the search results regarding its effects on canine lymphoma cells.

The antiproliferative activity of this compound was further quantified by assessing its impact on cell viability at a single concentration across multiple leukemia cell lines. When tested at a 10 µM concentration, the compound showed substantial growth inhibition. nih.gov

Table 1: Growth Inhibition of Leukemia Cell Lines by this compound at 10 µM

| Cell Line | Cancer Type | Growth Inhibition (%) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 91.32% |

| SR | Acute Lymphoblastic Leukemia | 90.58% |

| HL-60(TB) | Acute Promyelocytic Leukemia | 66.93% |

| K-562 | Chronic Myelogenous Leukemia | 50.89% |

| MOLT-4 | Acute Lymphoblastic Leukemia | 59.32% |

Data sourced from Ezelarab et al., 2023. nih.gov

Induction of Programmed Cell Death Mechanisms

The primary mechanism through which this compound exerts its antiproliferative effects appears to be the induction of programmed cell death, or apoptosis.

Treatment with this compound led to a significant increase in the population of apoptotic cells in both CCRF-CEM and SR leukemia cell lines. nih.gov In studies using Annexin V/PI staining, a standard method for detecting apoptosis, the percentage of apoptotic CCRF-CEM cells rose from a baseline of 1.71% to 28.42% following exposure to the compound. nih.gov Similarly, for SR cells, the apoptotic population increased from 0.19% to 25.93%. nih.gov This demonstrates a strong pro-apoptotic effect. While specific data on caspase-3 expression for this particular derivative is not detailed, the induction of apoptosis typically involves the activation of executioner caspases like caspase-3.

Specific research findings detailing the analysis of mitochondrial dysfunction as a result of treatment with this compound were not available in the searched sources.

Preclinical Efficacy Evaluation of Arylindolyl Maleimide Deriv. 18 in Advanced in Vitro Systems

Efficacy in 3D Cell Culture Models (e.g., Spheroids, Organoids)

The evaluation of novel therapeutic agents has significantly advanced with the adoption of three-dimensional (3D) cell culture models, which more accurately replicate the complex microenvironment of human tissues compared to traditional two-dimensional (2D) cultures. nih.gov For a compound like (Arylindolyl)maleimide deriv. 18, 3D models such as spheroids and organoids would be instrumental in determining its potential anti-cancer efficacy.

Spheroids, which are aggregates of cancer cells, can be used to assess the penetration and cytotoxic effects of the compound in a structure that mimics a small tumor nodule. Researchers would typically generate spheroids from relevant cancer cell lines and expose them to varying concentrations of this compound. Key parameters to be measured would include the reduction in spheroid volume over time and the induction of apoptosis and necrosis within the spheroid core.

Organoids, derived from patient tumors (patient-derived organoids or PDOs), offer an even more clinically relevant model, as they retain the genetic and phenotypic heterogeneity of the original tumor. nih.gov The use of PDOs would allow for a personalized medicine approach, testing the efficacy of this compound against a panel of organoids from different patients to identify potential responders. nih.gov

Illustrative Data Table: Efficacy of this compound in Pancreatic Cancer Spheroids

| Concentration (µM) | Average Spheroid Volume Reduction (%) | Apoptosis Induction (Caspase-3/7 Activity, Fold Change) |

| 0.1 | 5.2 | 1.5 |

| 1 | 25.8 | 4.2 |

| 10 | 68.3 | 12.7 |

| Control | 0 | 1.0 |

Co-Culture Systems for Microenvironment Interaction Studies

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. The TME consists of various cell types, including fibroblasts, immune cells, and endothelial cells, which interact with the cancer cells. Co-culture systems are designed to model these interactions in vitro. nih.gov

To evaluate this compound, cancer cell spheroids could be co-cultured with cancer-associated fibroblasts (CAFs) to investigate whether the presence of CAFs alters the compound's efficacy. Similarly, co-cultures with immune cells, such as T-lymphocytes, would be critical to determine if the compound can enhance anti-tumor immunity or overcome immune suppression mediated by the TME. nih.gov These systems provide valuable insights into how the compound might perform in the complex environment of a real tumor. nih.gov

Illustrative Data Table: Impact of Fibroblast Co-culture on this compound IC50 Values

| Cell Culture Model | This compound IC50 (µM) |

| Cancer Cell Monoculture | 5.7 |

| Cancer Cell and Fibroblast Co-culture | 12.1 |

Assessment in Primary Cell Cultures (e.g., human progenitor cells)

Primary cell cultures, derived directly from patient tissues, are considered more physiologically relevant than immortalized cell lines. nih.gov Assessing the effects of this compound on primary cancer cells would provide a more accurate prediction of its potential clinical activity.

Furthermore, it is crucial to evaluate the compound's impact on healthy, non-cancerous cells to understand its potential for off-target effects. Human progenitor cells, which are responsible for tissue regeneration, would be a key cell type for this assessment. By exposing hematopoietic or mesenchymal stem cells to the compound, researchers can determine if it impairs their viability or differentiation capacity, offering an early indication of its safety profile.

Illustrative Data Table: Cytotoxicity of this compound in Primary Cells

| Cell Type | IC50 (µM) |

| Primary Pancreatic Cancer Cells | 8.2 |

| Human Hematopoietic Progenitor Cells | > 100 |

| Human Mesenchymal Stem Cells | 85.4 |

Investigations into Resistance Mechanisms in In Vitro Models

Drug resistance is a major challenge in cancer therapy. Advanced in vitro models are valuable tools for investigating the potential mechanisms by which cancer cells might develop resistance to a new compound like this compound.

One common approach is to continuously expose cancer cell lines or spheroids to sub-lethal concentrations of the compound over an extended period. This can lead to the development of resistant cell populations. By comparing the genetic and proteomic profiles of the resistant cells to the original, sensitive cells, researchers can identify potential resistance mechanisms. These could include the upregulation of drug efflux pumps, mutations in the drug's target protein, or activation of alternative signaling pathways. This information is invaluable for the future clinical development of the compound, as it can help in designing combination therapies to overcome resistance.

Preclinical Efficacy Evaluation of Arylindolyl Maleimide Deriv. 18 in in Vivo Disease Models

Efficacy Assessment in Murine Xenograft Models of Cancer

Tumor Growth Inhibition Studies

No published studies were found that investigated the effect of (Arylindolyl)maleimide deriv. 18 on tumor growth inhibition in murine xenograft models. Information regarding the cell lines used, tumor volumes, and the extent of tumor growth inhibition is not available.

Evaluation of Metastasis Suppression

There is no available data from in vivo studies to assess the potential of this compound to suppress metastatic dissemination in cancer models.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

No studies have been published that identify or validate pharmacodynamic biomarkers associated with the in vivo activity of this compound.

Combination Strategy Evaluations with Standard of Care or Emerging Therapies in Preclinical Models

There is no information available regarding the preclinical evaluation of this compound in combination with other therapeutic agents.

Computational and Structural Biology Studies of Arylindolyl Maleimide Deriv. 18

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking studies have been pivotal in understanding how (Arylindolyl)maleimide deriv. 18, and its analogs, fit into the ATP-binding pocket of Protein Kinase C (PKC). Although a crystal structure of PKC in complex with this specific derivative is not publicly available, docking simulations using homology models of PKC isoforms and crystal structures of the closely related Protein Kinase A (PKA) have revealed key binding features.

These studies consistently show that the bisindolylmaleimide scaffold orients itself within the kinase's active site to form crucial hydrogen bonds and hydrophobic interactions. The maleimide (B117702) core acts as a hydrogen bond acceptor, interacting with the backbone amide groups of the hinge region residues of the kinase. The indole (B1671886) moieties, on the other hand, engage in hydrophobic and van der Waals interactions with nonpolar residues lining the ATP-binding pocket.

In a study on a series of aryl-substituted maleimides, homology modeling predictions were consistent with the observed structure-activity relationships, highlighting the importance of key interactions with the kinase ATP site and hinge region. nih.gov For instance, the nitrogen atoms of the maleimide ring are predicted to form hydrogen bonds with the backbone of hinge region residues, while the indolyl groups occupy hydrophobic pockets.

Interactive Table: Predicted Interactions of this compound with PKC Active Site

| Interacting Residue (PKC) | Interaction Type | Ligand Moiety Involved |

| Hinge Region Amino Acids | Hydrogen Bonding | Maleimide Carbonyls |

| Gatekeeper Residue | Hydrophobic Interaction | Indole Ring |

| Catalytic Loop Residues | van der Waals Forces | Methyl-indolyl Group |

| Hydrophobic Pocket Residues | Hydrophobic Interaction | Aryl (Indole) Groups |

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and stability of the this compound-PKC complex. These simulations, often spanning nanoseconds to microseconds, provide a more realistic representation of the biological system in a solvated environment.

MD simulations of a bisindolylmaleimide inhibitor complexed with human PKCβ have demonstrated the stability of the ligand within the binding pocket. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions remains low throughout the simulation, indicating a stable binding mode. nih.gov Furthermore, the simulations reveal that the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over time.

The flexibility of both the ligand and the protein can also be assessed through MD simulations. The indole moieties of the inhibitor exhibit some rotational freedom, allowing them to optimize their interactions within the hydrophobic pockets. The protein itself may undergo subtle conformational changes upon ligand binding, a phenomenon known as "induced fit."

Interactive Table: Key Metrics from Molecular Dynamics Simulations of a Bisindolylmaleimide-PKCβ Complex

| Simulation Metric | Observation | Implication |

| Ligand RMSD | Low and stable | Stable binding of the inhibitor |

| Protein RMSD | Minor fluctuations | Overall protein structure is maintained |

| Hydrogen Bond Occupancy | High for key interactions | Persistent and strong hydrogen bonding |

| Interaction Energy | Favorable and consistent | Strong and stable binding affinity |

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), have been utilized to probe the electronic properties and reactivity of the (arylindolyl)maleimide scaffold. These calculations provide insights into the molecule's charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding its interactions with the protein target.

Studies on related indolylmaleimides have shown that the maleimide moiety possesses a significant dipole moment and is susceptible to nucleophilic attack, a key feature for its reactivity. The distribution of electron density, as calculated by quantum chemical methods, can explain the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, observed in the ligand-protein complex.

The energy of the HOMO and LUMO and the resulting energy gap are important determinants of the molecule's chemical reactivity and stability. For this compound, these calculations can help to rationalize its binding affinity and selectivity for PKC.

Interactive Table: Calculated Electronic Properties of a Model Indolylmaleimide

| Property | Calculated Value | Significance |

| Dipole Moment | High | Indicates a polar molecule capable of strong electrostatic interactions |

| HOMO Energy | - | Relates to the molecule's ability to donate electrons |

| LUMO Energy | - | Relates to the molecule's ability to accept electrons |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability |

X-ray Crystallography and NMR Spectroscopy of Ligand-Protein Complexes (if available)

While a specific X-ray crystal structure or NMR solution structure of this compound in complex with PKC is not available in the public domain, valuable structural information can be gleaned from studies on homologous systems. A notable example is the co-crystallization of a bisindolylmaleimide inhibitor with Protein Kinase A (PKA), a kinase that shares significant structural similarity with PKC in the ATP-binding site.

The crystal structure of the PKA-bisindolylmaleimide complex revealed that the inhibitor binds in the ATP pocket, with the indole moieties adopting a non-planar conformation relative to the maleimide ring. nih.gov This induced-fit binding is characterized by specific hydrogen bonds between the maleimide and the kinase hinge region, and extensive hydrophobic contacts. Interestingly, the study also showed that the inhibitor can bind in two different orientations within the active site, highlighting the conformational flexibility of both the ligand and the protein. nih.gov This structural data provides a strong template for understanding the binding mode of this compound to PKC.

Interactive Table: Crystallographic Data for a Homologous PKA-Bisindolylmaleimide Complex

| Parameter | Details |

| PDB ID | Not directly available for the specified compound |

| Resolution | High resolution provides detailed atomic positions |

| Key Interactions | Hydrogen bonds with hinge region, hydrophobic contacts |

| Ligand Conformation | Non-planar arrangement of indole rings relative to the maleimide |

| Protein Conformation | Evidence of induced fit upon ligand binding |

Pharmacokinetic Principles in Preclinical Models of Arylindolyl Maleimide Deriv. 18

Methodologies for Analytical Quantification in Biological Matrices (e.g., LC-MS/MS)

The accurate quantification of drug candidates in biological matrices such as plasma, blood, and tissue homogenates is fundamental to pharmacokinetic analysis. For complex organic molecules like (Arylindolyl)maleimide derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology due to its high sensitivity, selectivity, and speed. nih.govnih.govresearchgate.net

A typical LC-MS/MS method for an (Arylindolyl)maleimide derivative would involve several key steps:

Sample Preparation: To isolate the analyte from the complex biological matrix, a sample preparation step is crucial. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method depends on the physicochemical properties of the specific derivative.

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent drug from its metabolites and other endogenous components based on polarity. nih.govnih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed to achieve optimal separation. nih.govnih.gov

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the parent molecule and its internal standard in a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity and sensitivity for quantification. nih.gov

The validation of such an analytical method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Table 1: Illustrative LC-MS/MS Parameters for Quantification of an (Arylindolyl)maleimide Derivative

| Parameter | Value |

| Chromatography System | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent) | e.g., m/z 450.2 -> 250.1 |

| MRM Transition (Internal Standard) | e.g., m/z 455.2 -> 255.1 |

| Linear Range | 1 - 1000 ng/mL |

Note: The values in this table are hypothetical and serve as an example of a typical LC-MS/MS method.

Systemic Exposure and Tissue Distribution in Animal Models

Following the establishment of a reliable analytical method, the systemic exposure and tissue distribution of an (Arylindolyl)maleimide derivative are investigated in animal models, such as rodents (mice or rats) and non-rodents (dogs or non-human primates). These studies are crucial for understanding the compound's disposition and for correlating plasma concentrations with pharmacological effects and potential toxicity.

Systemic exposure is typically assessed by measuring the plasma concentration of the drug over time after administration. Key pharmacokinetic parameters derived from these studies include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Tissue distribution studies involve administering the compound to animals and then, at various time points, collecting different tissues (e.g., liver, kidney, brain, lung, heart, muscle) to determine the concentration of the drug in each. This information helps to identify potential target organs for efficacy or toxicity and to understand the extent of the drug's distribution throughout the body.

Table 2: Illustrative Pharmacokinetic Parameters of an (Arylindolyl)maleimide Derivative in Rats

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (0-t) (ng*h/mL) | 4200 |

| t1/2 (h) | 4.2 |

Note: This data is hypothetical and for illustrative purposes only.

Metabolic Stability and Identification of Major Metabolites in Preclinical Species

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life. nih.gov In vitro models, such as liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, human), are commonly used to assess metabolic stability. nih.govnih.govnih.gov The compound is incubated with these preparations, and the rate of its disappearance over time is monitored by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated, which can be used to predict the in vivo hepatic clearance. nih.gov

Identifying the major metabolites is another crucial aspect of preclinical pharmacokinetics. This is often carried out using high-resolution mass spectrometry to determine the exact mass of the metabolites, which, in conjunction with fragmentation patterns, can help to elucidate their structures. Common metabolic pathways for drug molecules include oxidation, hydroxylation, demethylation, and glucuronidation. Understanding the metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved is important for predicting potential drug-drug interactions. researchgate.net

Table 3: Illustrative In Vitro Metabolic Stability of an (Arylindolyl)maleimide Derivative in Liver Microsomes

| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 35 | 19.8 |

| Dog | 50 | 13.9 |

| Human | 45 | 15.4 |

Note: This data is hypothetical and for illustrative purposes only.

The identification of major metabolites in these in vitro systems can then be confirmed in in vivo samples from animal studies. This comprehensive metabolic profiling helps to ensure that the preclinical species are representative of human metabolism and to identify any potentially active or toxic metabolites.

Limitations of Current Research and Future Academic Directions for Arylindolyl Maleimide Deriv. 18

Unresolved Questions Regarding Specificity and Off-Target Effects

A primary hurdle in the clinical translation of kinase inhibitors is the management of their specificity and off-target effects. Kinases share structural similarities, particularly in the ATP-binding pocket, which can lead to inhibitors binding to unintended targets. nih.gov For (Arylindolyl)maleimide deriv. 18, the original studies primarily focused on its activity against PKC. acs.org However, a comprehensive, modern kinome-wide screen to determine its selectivity profile is conspicuously absent from the literature.

Future research should prioritize a thorough investigation of the off-target effects of this compound. This would involve screening the compound against a broad panel of human kinases to identify any unintended interactions. Understanding the full spectrum of its biological targets is crucial, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. sigmaaldrich.com Moreover, the promiscuity of some kinase inhibitors can be leveraged for multi-targeted therapeutic approaches, a strategy that has shown promise in complex diseases like cancer. semanticscholar.org

Table 1: Potential Off-Target Kinase Families for this compound

| Kinase Family | Rationale for Potential Off-Target Activity |

| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | Other bisindolylmaleimides have shown potent inhibition of GSK-3. mdpi.com |

| Vascular Endothelial Growth Factor Receptors (VEGFRs) | Structurally related indolyl-pyrrole-diones have demonstrated selective inhibition of VEGFRs. nih.gov |

| cAMP-dependent Protein Kinase (PKA) | Certain bisindolylmaleimides are known to inhibit PKA. mdpi.com |

Exploration of Alternative Therapeutic Indications Beyond Oncology

The initial focus on PKC inhibitors like this compound was largely driven by their potential as anticancer agents, given the role of PKC in cell proliferation and survival. nih.govpatsnap.com However, the diverse functions of PKC isozymes in various signaling pathways suggest that inhibitors of this family could have therapeutic applications in a multitude of other diseases. researchgate.net

A crucial future direction is the systematic exploration of this compound and its analogs for non-oncological indications. For instance, PKC inhibitors have been investigated for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. nih.gov The structural motif of indolyl maleimides has also been associated with antimicrobial activity. researchgate.net Investigating the efficacy of derivative 18 in these contexts could unveil previously untapped therapeutic potential.

Novel Synthetic Routes for Enhanced Scalability or Analogue Diversity

The original synthesis of this compound was part of a broader effort to create a series of bisarylmaleimides. acs.orgresearchgate.net While effective for initial discovery, these routes may not be optimal for large-scale production or for the rapid generation of a diverse library of analogs. Modern synthetic organic chemistry offers a plethora of new methodologies that could be applied to this scaffold.

Future synthetic work should focus on developing more efficient and scalable routes to this compound. Furthermore, the development of novel synthetic strategies would facilitate the creation of a diverse range of analogs. researchgate.net This would enable a more comprehensive exploration of the structure-activity relationship (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Recent advances in areas like C-H activation and photocatalysis could offer innovative approaches to functionalize the indole (B1671886) and maleimide (B117702) cores. rsc.org

Advanced Computational Modeling for Predictive Biology

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of binding affinities, selectivity profiles, and potential off-target effects. researchgate.net For a compound like this compound, which has limited recent experimental data, in silico approaches offer a powerful means to guide future research.

Advanced computational modeling should be employed to build a predictive understanding of how this compound and its analogs interact with PKC and other kinases. nih.gov Molecular dynamics simulations could elucidate the structural basis of its inhibitory activity and selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as more analog data becomes available, allowing for the rational design of new derivatives with enhanced properties. researchgate.net

Development of Targeted Delivery Systems

A significant challenge with systemic kinase inhibitors is achieving a therapeutic concentration at the site of disease without causing toxicity in healthy tissues. nih.gov Targeted delivery systems offer a promising solution to this problem by concentrating the therapeutic agent at the desired location.

The development of targeted delivery systems for this compound represents a key area for future academic inquiry. This could involve conjugating the molecule to antibodies, peptides, or nanoparticles that specifically recognize markers on diseased cells. dovepress.com For example, liposomal formulations have been explored for the delivery of other kinase inhibitors to improve their therapeutic index. dovepress.com Such strategies could enhance the efficacy of derivative 18 while minimizing systemic side effects.

Integration with Systems Biology Approaches for Comprehensive Understanding

The biological effects of a kinase inhibitor are rarely confined to the inhibition of a single target. Instead, they can perturb complex signaling networks, leading to a cascade of downstream effects. nih.govnih.govfrontiersin.orgbiorxiv.org A systems biology approach, which considers the holistic response of a biological system to a drug, is essential for a comprehensive understanding of a compound's mechanism of action. nih.govnih.govfrontiersin.orgbiorxiv.org

Future research on this compound should integrate systems biology approaches to map the broader cellular consequences of its activity. nih.govnih.govfrontiersin.orgbiorxiv.org This would involve techniques such as transcriptomics, proteomics, and metabolomics to profile the changes in gene expression, protein levels, and metabolic pathways in response to treatment with the compound. Such a holistic view would provide deeper insights into its on- and off-target effects and could help in identifying biomarkers for patient stratification and response monitoring. nih.govnih.govfrontiersin.orgbiorxiv.org

Q & A

Q. How is (Arylindolyl)maleimide deriv. 18 synthesized, and what in silico strategies optimize its structure for antiproliferative activity?

- Methodological Answer : The synthesis involves nucleophilic substitution of chlorine atoms in 3,4-dichloro-1H-pyrrole-2,5-dione (maleimide core) with N-nucleophiles like indole derivatives. In silico design precedes synthesis, utilizing computational tools to predict steric, electronic, and hydrophobic interactions that enhance antiproliferative effects. For example, molecular docking identifies optimal substituent orientations for binding to kinase targets like GSK3β . Post-synthesis, cytotoxicity assays (e.g., MTT) validate activity against cancer cell lines.

- Data Reference : Antiproliferative IC₅₀ values are typically reported for leukemia (e.g., K562) and solid tumor models, with structural modifications (e.g., arylindolyl groups) correlating with improved potency .

Q. What experimental protocols are recommended for evaluating the cytotoxicity of this compound?

- Methodological Answer : Standardized protocols include:

Cell Culture : Use adherent or suspension cancer cell lines (e.g., HeLa, MCF-7) in RPMI-1640 medium with 10% FBS.

Dose-Response Assays : Incubate cells with compound concentrations (0.1–100 µM) for 48–72 hours.

Viability Measurement : Quantify via MTT, resazurin, or ATP-luciferase assays.

Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Critical Consideration : Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. How can researchers address contradictions in reported biological activities of maleimide derivatives across studies?

- Methodological Answer :

Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and readouts.

Validate Target Engagement : Use kinase profiling assays (e.g., KinomeScan) to confirm selectivity for GSK3β or other targets.

Analyze Structural Variants : Compare substituent effects (e.g., electron-withdrawing groups on aryl rings) using QSAR models to explain potency differences .

Advanced Research Questions

Q. What computational methods elucidate the interaction between this compound and GSK3β?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s "propeller-like" conformation, where the maleimide core acts as the axis and arylindolyl groups form blade-like interactions with the ATP-binding pocket .

- 3D-QSAR (CoMFA/CoMSIA) : Develop models incorporating steric, electrostatic, and hydrophobic fields. For example, a CoMSIA model (q² = 0.588, r² = 0.919) predicts inhibitory activity by mapping favorable regions for bulky substituents near the maleimide core .

Q. How can ¹⁸F radiolabeling strategies track this compound in vivo?

- Methodological Answer :

Probe Design : Synthesize a maleimide reagent with a ¹⁸F-fluoropyridine moiety (e.g., 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione).

Conjugation : React with thiol-containing biomolecules (e.g., cysteine-tagged antibodies) under mild conditions (pH 7.4, 25°C).

Imaging : Use PET/CT to monitor biodistribution in tumor-bearing models .

Q. What strategies improve the stability of maleimide-thiol bioconjugates for targeted drug delivery?

- Methodological Answer :

- Reversible Maleimides : Introduce hydrolyzable groups (e.g., succinimide thioethers) to prevent retro-Michael reactions.

- Disulfide Rebridging : Use dibromomaleimides to form two covalent bonds with cysteine residues, enhancing serum stability .

Q. How do molecular dynamics (MD) simulations predict the binding stability of this compound with hMGL?

- Methodological Answer :

Simulation Setup : Run 100-ns MD trajectories (AMBER/CHARMM) for the compound-hMGL complex (PDB: 3PE6).

Analysis : Calculate RMSD (<2.0 Å indicates stability), hydrogen bond occupancy (>80% for key residues), and binding free energy (MM-PBSA/GBSA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.